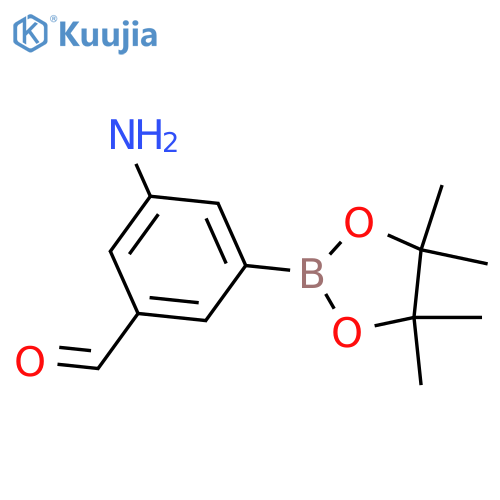Cas no 1357397-21-7 (3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Benzaldehyde, 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
-
- インチ: 1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,15H2,1-4H3
- InChIKey: WCROYDPXDKHIJM-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC(B2OC(C)(C)C(C)(C)O2)=CC(N)=C1
3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7544328-0.25g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 0.25g |
$1090.0 | 2024-05-23 | |
| Enamine | EN300-7544328-0.1g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 0.1g |
$1043.0 | 2024-05-23 | |
| Enamine | EN300-7544328-0.5g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 0.5g |
$1137.0 | 2024-05-23 | |
| Enamine | EN300-7544328-0.05g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 0.05g |
$996.0 | 2024-05-23 | |
| Enamine | EN300-7544328-5.0g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 5.0g |
$3438.0 | 2024-05-23 | |
| Enamine | EN300-7544328-1.0g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 1.0g |
$1185.0 | 2024-05-23 | |
| Enamine | EN300-7544328-2.5g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 2.5g |
$2324.0 | 2024-05-23 | |
| Enamine | EN300-7544328-10.0g |
3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1357397-21-7 | 95% | 10.0g |
$5099.0 | 2024-05-23 |
3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeに関する追加情報
1357397-21-7および3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeに関する最新研究動向
近年、化学生物医薬品分野において、CAS番号1357397-21-7および化合物3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde(以下、本化合物)に関する研究が注目を集めています。本化合物は、有機ホウ素化合物の一種であり、特に医薬品開発における中間体としての有用性が高く評価されています。本稿では、これらに関連する最新の研究成果について、研究背景、目的、方法、結果および結論を中心に概説します。
まず、本化合物の化学的特性について触れると、ホウ素含有化合物としての特徴的な反応性を有しています。具体的には、鈴木-宮浦カップリング反応などの交差カップリング反応において重要な役割を果たすことが知られており、これにより複雑な医薬品分子の効率的な合成が可能となります。最近の研究では、本化合物を用いた新しい抗癌剤候補物質の合成に関する報告がなされており、その反応効率と選択性の高さが注目されています。
2023年に発表された最新の研究では、本化合物を出発物質として用い、新規チロシンキナーゼ阻害剤の開発が行われました。この研究では、本化合物のホウ素部分を活用した逐次的反応により、高い立体選択性を持つ複雑な分子骨格の構築に成功しています。特に、in vitro試験においては、特定の癌細胞株に対して顕著な増殖抑制効果を示すことが確認されており、今後の創薬研究への展開が期待されます。
また、別の研究グループからは、本化合物の安定性と反応性を最適化するための新しい保護基戦略が報告されています。従来の方法では課題となっていた水中での安定性が大幅に改善され、より実用的な合成プロセスへの応用可能性が示唆されました。この技術的進歩は、本化合物を利用した医薬品製造プロセスの効率化に寄与すると考えられます。
さらに、最近のトランスレーショナルリサーチでは、本化合物の代謝動態に関する詳細な解析が進められています。質量分析を用いたメタボローム解析により、生体内での本化合物の代謝経路が明らかになりつつあり、これにより薬物動態の予測精度向上が期待できます。これらの知見は、将���の臨床試験設計において重要な基礎データを提供するものと考えられます。
総括すると、1357397-21-7および3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeに関する研究は、創薬化学の分野で着実な進展を見せています。特に、抗癌剤開発を中心とした医薬品研究において、本化合物が重要な役割を果たす可能性が高く、今後の更なる研究展開が期待されます。今後の課題としては、スケールアップ合成の最適化や毒性評価の詳細な検討などが挙げられますが、これらの解決に向けた研究もすでに進行中です。
1357397-21-7 (3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) 関連製品
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)


